delta Sleep-inducing peptide, N-tyr-

Radioimmunoassay Peptide tracer Iodination

Delta sleep-inducing peptide, N-Tyr- (N-Tyr-DSIP; CAS 65908-45-4) is a synthetic undecapeptide analog of the endogenous nonapeptide DSIP (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu), bearing an additional N-terminal L-tyrosine residue. This Tyr-extension was introduced to overcome a critical limitation of native DSIP: its inability to be radioiodinated by conventional chloramine-T or lactoperoxidase methods, which require an accessible tyrosine phenolic ring.

Molecular Formula C44H57N11O17
Molecular Weight 1012 g/mol
CAS No. 65908-45-4
Cat. No. B1623485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedelta Sleep-inducing peptide, N-tyr-
CAS65908-45-4
Synonymsdelta sleep-inducing peptide, N-Tyr-
delta sleep-inducing peptide, N-tyrosine-
ID-2
N-Tyr-delta sleep-inducing peptide
N-Tyr-DSIP
Molecular FormulaC44H57N11O17
Molecular Weight1012 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C44H57N11O17/c1-21(50-42(69)30(14-24-16-46-28-6-4-3-5-26(24)28)54-40(67)27(45)13-23-7-9-25(57)10-8-23)38(65)48-17-33(58)47-18-34(59)53-31(15-37(63)64)43(70)51-22(2)39(66)55-32(20-56)41(68)49-19-35(60)52-29(44(71)72)11-12-36(61)62/h3-10,16,21-22,27,29-32,46,56-57H,11-15,17-20,45H2,1-2H3,(H,47,58)(H,48,65)(H,49,68)(H,50,69)(H,51,70)(H,52,60)(H,53,59)(H,54,67)(H,55,66)(H,61,62)(H,63,64)(H,71,72)/t21-,22-,27-,29-,30-,31-,32-/m0/s1
InChIKeyFIACQFGFKGJQKN-WYVOQXBESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Tyr-Delta-Sleep-Inducing-Peptide (CAS 65908-45-4): Structural Variant vs. Native DSIP for Tracer and Bioavailability Research


Delta sleep-inducing peptide, N-Tyr- (N-Tyr-DSIP; CAS 65908-45-4) is a synthetic undecapeptide analog of the endogenous nonapeptide DSIP (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu), bearing an additional N-terminal L-tyrosine residue [1]. This Tyr-extension was introduced to overcome a critical limitation of native DSIP: its inability to be radioiodinated by conventional chloramine-T or lactoperoxidase methods, which require an accessible tyrosine phenolic ring [1][2]. With a molecular weight of approximately 1012 Da (vs. 849 Da for DSIP), N-Tyr-DSIP has served as the indispensable iodinatable tracer that enabled the first radioimmunoassays (RIA) for DSIP-like immunoreactivity in brain, plasma, and CSF [1]. Beyond its role as an analytical reagent, N-Tyr-DSIP exhibits distinct pharmacokinetic properties—including slower blood degradation, complex formation in plasma, and non-competitive blood-brain barrier (BBB) transport—that differentiate it from both native DSIP and other DSIP analogs for research procurement decisions [3][4].

Why Native DSIP or Alternative DSIP Analogs Cannot Substitute for N-Tyr-DSIP (CAS 65908-45-4) in Critical Research Applications


Native DSIP (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu) lacks a tyrosine residue and cannot be radioiodinated by standard oxidative methods, rendering it unsuitable for the preparation of ¹²⁵I-labeled tracers required for RIA and BBB transport studies [1]. While other DSIP analogs modified at internal positions (e.g., D-Ala⁴-DSIP-NH₂, des-Trp¹-DSIP) exhibit altered BBB penetration characteristics, none simultaneously provides the iodination-competent tyrosine, the immunochemical parallelism with native DSIP (exactly parallel dose-response curve), and the distinct stability profile characterized by slower enzymatic degradation and high-molecular-weight complex formation in plasma [2][3]. Furthermore, the non-competitive, non-saturable BBB transport mechanism documented for N-Tyr-DSIP has not been demonstrated for other DSIP analogs, meaning that experimental designs relying on competitive transport blockade or saturable carrier assumptions cannot be validated with alternative compounds [4]. Generic substitution with unlabeled DSIP or non-tyrosinated analogs will either fail entirely (in any application requiring detectable tracer) or yield quantitatively different pharmacodynamic and pharmacokinetic outcomes.

Quantitative Differentiation Evidence for N-Tyr-DSIP (CAS 65908-45-4) vs. Native DSIP and Closest Analogs


Radioiodination Compatibility: N-Tyr-DSIP Enables ¹²⁵I-Labeling That Native DSIP Cannot Support

Native DSIP (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu) contains no tyrosine residue and cannot be radioiodinated by conventional chloramine-T or lactoperoxidase methods. N-Tyr-DSIP was purpose-synthesized with an N-terminal tyrosine extension specifically to overcome this barrier, enabling preparation of the ¹²⁵I-labeled tracer absolutely required for the DSIP radioimmunoassay (RIA) [1]. Crucially, the dose-response curve for N-Tyr-DSIP in this RIA was exactly parallel to that of native DSIP, demonstrating that the N-terminal Tyr addition does not alter the immunorecognition epitopes [1]. This dual property—iodination competence plus immunochemical equivalence—is unique to N-Tyr-DSIP and is not shared by any other DSIP analog lacking an accessible tyrosine [1].

Radioimmunoassay Peptide tracer Iodination DSIP immunoreactivity

BBB Penetration Specificity: 5–10 Fold Greater Brain-to-Blood Ratio of ¹²⁵I-N-Tyr-DSIP vs. Radioiodinated Serum Albumin (RISA)

To exclude the possibility that brain radioactivity after peripheral ¹²⁵I-N-Tyr-DSIP injection merely reflected non-specific vascular leakage or residual blood contamination, Kastin et al. (1982) directly compared brain-to-blood radioactivity ratios of ¹²⁵I-N-Tyr-DSIP with those of ¹²⁵I-radioiodinated serum albumin (RISA), a well-established vascular space marker [1]. Brain-to-blood ratios for ¹²⁵I-N-Tyr-DSIP were 5- to 10-fold higher than those for RISA, providing strong quantitative evidence that the peptide undergoes selective BBB penetration rather than passive paracellular leakage or blood artifact [1]. This differential was observed in both 100 g and 500 g rats, with the magnitude of the difference excluding contamination as an alternative explanation [1].

Blood-brain barrier Brain penetration Vascular marker Peptide transport

Non-Competitive BBB Transport: N-Tyr-DSIP Crosses via a Mechanism Insensitive to Competition by Native DSIP or Unlabeled Self-Analog

Banks et al. (1984) tested whether ¹²⁵I-N-Tyr-DSIP crosses the BBB via a saturable, competitive carrier by co-injecting excess unlabeled DSIP or non-radioactive ¹²⁷I-N-Tyr-DSIP via the jugular vein or carotid artery in rats [1]. Neither DSIP nor ¹²⁷I-N-Tyr-DSIP, nor several other analogs, inhibited the passage of ¹²⁵I-N-Tyr-DSIP across the rat BBB [1]. Column chromatography confirmed that brain radioactivity represented intact ¹²⁵I-N-Tyr-DSIP and that competing materials did not interfere with its degradation or binding [1]. Additionally, N-Tyr-DSIP failed to inhibit the appearance of radioactive ¹²⁵I-N-Tyr-DSIP in dog CSF [1]. This demonstrates a non-competitive, non-saturable transport mechanism that is distinct from classical peptide transporters such as those for insulin or transferrin [1].

Blood-brain barrier transport Non-competitive mechanism Carrier-mediated transport Peptide pharmacokinetics

Plasma Stability Advantage: Slower Degradation and Complex Formation of ¹²⁵I-N-Tyr-DSIP vs. Rapid Proteolysis of Native DSIP

Graf et al. (1987) directly compared the biostability of DSIP, ¹²⁵I-N-Tyr-DSIP, and ¹²⁵I-N-Tyr-P-DSIP (a phosphorylated analog) during incubation in human and rat blood [1]. Native DSIP underwent rapid degradation, with gel filtration chromatography revealing release of products with retention times equivalent to free tryptophan (Trp), consistent with N-terminal aminopeptidase cleavage [1]. By contrast, ¹²⁵I-N-Tyr-DSIP exhibited slower degradation and, uniquely, produced high-molecular-weight complex formation that was not observed with DSIP [1]. An excess of unlabeled material failed to displace the radioactivity from these complexes, supporting the interpretation of non-specific binding/aggregation rather than receptor-mediated association [1]. The study concluded that complex formation together with slower degradation results in longer persistence of apparently intact N-Tyr-DSIP in circulation compared with native DSIP [1].

Peptide stability Plasma degradation Aminopeptidase Complex formation Pharmacokinetics

Oral Bioavailability: Dose-Dependent Gastrointestinal Absorption of N-Tyr-DSIP in Neonatal Rats Confirmed by Plasma RIA

Banks et al. (1983) investigated whether DSIP-related peptides can enter the systemic circulation from the gastrointestinal (GI) tract by orally administering N-Tyr-DSIP to unweaned neonatal rat pups [1]. Feeding of 100 µg/animal of N-Tyr-DSIP resulted in statistically significant increases in plasma DSIP-like immunoreactivity compared with baseline, whereas administration of 1 µg/animal or vehicle (normal saline) produced no significant change [1]. Column chromatography confirmed that the plasma immunoreactivity co-eluted with intact DSIP and des-Trp¹-DSIP standards [1]. Additionally, radioactivity appeared in both brain and blood of pups fed ¹²⁵I-N-Tyr-DSIP, with nearly all brain radioactivity co-eluting with intact peptide on chromatography—indicating that the absorbed peptide crossed the BBB after GI uptake [1].

Oral peptide absorption Gastrointestinal uptake Neonatal DSIP bioavailability

CSF Penetration Benchmark: Higher CSF/Plasma Ratio of ¹²⁵I-N-Tyr-DSIP vs. Tritiated Insulin in Dogs

Banks et al. (1982) compared the cerebrospinal fluid (CSF) penetration of DSIP and ¹²⁵I-N-Tyr-DSIP against tritiated insulin—a peptide of comparable molecular size that crosses biological barriers via a well-characterized saturable transport system—in pentobarbital-anesthetized dogs [1]. After intravenous bolus injection (100 µg/kg for unlabeled peptides), the CSF/plasma ratios for both DSIP and ¹²⁵I-N-Tyr-DSIP were higher than that for tritiated insulin [1]. Chromatography of CSF radioactivity after ¹²⁵I-N-Tyr-DSIP administration confirmed co-elution with intact labeled peptide, verifying that the signal represented genuine peptide penetration rather than free iodide or degradation products [1]. This benchmark positions ¹²⁵I-N-Tyr-DSIP as a CNS-penetrant peptide with superior CSF accessibility compared with a reference peptide transporter substrate [1].

Cerebrospinal fluid Blood-CSF barrier Peptide CNS penetration Dog model

High-Impact Research and Industrial Application Scenarios for N-Tyr-DSIP (CAS 65908-45-4) Based on Verified Differentiation Evidence


Development and Validation of Radioimmunoassays for DSIP-Like Immunoreactivity in Biological Matrices

N-Tyr-DSIP is the only DSIP-family compound that can serve as the iodinated tracer in a validated RIA for DSIP. Since native DSIP cannot be radioiodinated by conventional methods, any laboratory establishing a quantitative immunoassay for DSIP in brain tissue, plasma, or CSF must procure N-Tyr-DSIP as the tracer precursor [1]. The exactly parallel dose-response curve between N-Tyr-DSIP and native DSIP in the RIA ensures that quantification of endogenous DSIP-like material is not confounded by tracer-related immunoreactivity artifacts [1]. This application is essential for neuroendocrine studies measuring DSIP levels across diurnal cycles, in stress paradigms, or as putative biomarkers.

Blood-Brain Barrier Transport Studies Requiring a Non-Competitive, Non-Saturable Peptide Probe

For laboratories investigating the mechanisms of peptide transport across the BBB, ¹²⁵I-N-Tyr-DSIP provides a uniquely characterized non-competitive transport probe. Unlike peptides that use saturable carriers (e.g., insulin, transferrin), N-Tyr-DSIP's BBB passage cannot be inhibited by excess unlabeled self-ligand or native DSIP [2]. This property makes it an essential negative control in competitive transport inhibition studies, and a preferred tracer when the experimental goal is to measure non-saturable, passive or non-classical peptide entry into the CNS [2]. The 5–10 fold brain-to-blood ratio advantage over RISA further ensures that measured brain radioactivity reflects genuine peptide penetration rather than vascular contamination [3].

Preclinical Pharmacokinetic Studies of Orally Administered DSIP-Family Peptides

N-Tyr-DSIP is distinguished by direct experimental evidence of dose-dependent gastrointestinal absorption leading to detectable plasma immunoreactivity and brain radioactivity in neonatal rats [4]. Researchers investigating the oral bioavailability of DSIP-related peptides or developing oral peptide delivery formulations should use N-Tyr-DSIP as the reference compound, as it is one of the few DSIP analogs for which oral GI uptake has been experimentally confirmed and chromatographically validated [4]. The demonstrated dose threshold (significant absorption at 100 µg/animal vs. no absorption at 1 µg/animal) provides a quantitative framework for designing oral dosing regimens [4].

In Vivo Peptide Stability and Plasma Protein Binding Investigations

The differential plasma stability profile of N-Tyr-DSIP—characterized by slower degradation and formation of high-molecular-weight complexes not observed with native DSIP—makes it a valuable tool compound for studies of peptide-plasma protein interactions and proteolytic stability in blood [5]. The non-displaceable nature of the ¹²⁵I-N-Tyr-DSIP complexes suggests non-specific binding/aggregation that may serve as a model for investigating peptide carrier protein interactions or aggregate formation in circulation [5]. N-Tyr-DSIP can also serve as a more stable comparator against rapidly degraded native DSIP in experiments designed to test protease inhibitor efficacy or formulation strategies aimed at extending peptide half-life [5].

Quote Request

Request a Quote for delta Sleep-inducing peptide, N-tyr-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.